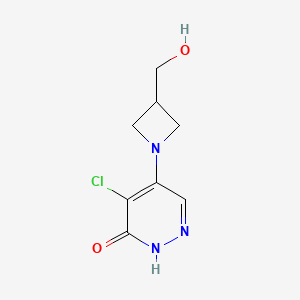

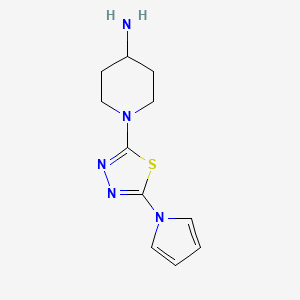

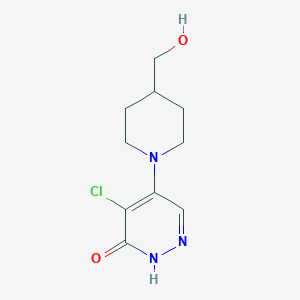

![molecular formula C10H13NO3S B1478655 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2092798-59-7](/img/structure/B1478655.png)

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Vue d'ensemble

Description

“1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . Another study reported the synthesis of new 2,1-benzothiazine derivatives by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring can have various functional groups attached to it, which are responsible for its activity .Applications De Recherche Scientifique

Antimicrobial Activity

The benzothiadiazine dioxide ring system has been reported to exhibit antimicrobial properties. The presence of different functional groups can significantly influence this activity. For instance, halo groups at the 7 and 8 positions of the ring have yielded active compounds. This suggests that derivatives of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide could be potent antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .

Antiviral Applications

Research has indicated that certain 1,2,4-benzothiadiazine-1,1-dioxides have antiviral capabilities. This is particularly relevant in the search for new treatments for viral infections, where the modification of the benzothiadiazine dioxide core could lead to the development of novel antiviral drugs .

Antihypertensive Effects

One of the primary areas of interest for the benzothiadiazine dioxide ring is in the development of antihypertensive drugs. The variations in the 3-substituents have been a focus for researchers aiming to improve biological activity, which implies that 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide could be tailored to enhance its efficacy as an antihypertensive agent .

Antidiabetic Potential

The scaffold has also been explored for its antidiabetic properties. Adjustments to the functional groups attached to the benzothiadiazine dioxide ring could lead to the discovery of new antidiabetic medications that help manage blood sugar levels in patients with diabetes .

Anticancer Research

The benzothiadiazine dioxide structure has shown promise in anticancer research. Its ability to be modified means that it could be engineered to target specific cancer cells, potentially leading to the development of targeted cancer therapies .

KATP Channel Activation

Compounds based on the benzothiadiazine dioxide ring have been synthesized and tested as activators of KATP channels. These channels play a crucial role in the regulation of insulin secretion and cardiovascular protection. The most active compound in this category was found to be significant in vivo, indicating that derivatives of our compound of interest could serve as effective KATP channel activators .

AMPA Receptor Modulation

The same class of compounds has been utilized to create activators of AMPA receptors, which are important in synaptic transmission and plasticity in the brain. This suggests potential applications in neurology, particularly in the treatment of conditions like epilepsy and neurodegenerative diseases .

RNA Polymerase Inhibition

A derivative of the benzothiadiazine dioxide ring, specifically 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, has been described as an inhibitor of the RNA-dependent RNA polymerase enzyme. This enzyme is crucial for the replication of viruses like Hepatitis C, indicating that our compound could be developed into an antiviral agent targeting RNA viruses .

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Mécanisme D'action

Target of Action

The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.

Mode of Action

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.

Biochemical Pathways

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context .

Action Environment

The action of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects .

Propriétés

IUPAC Name |

1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZJTXAGZYYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

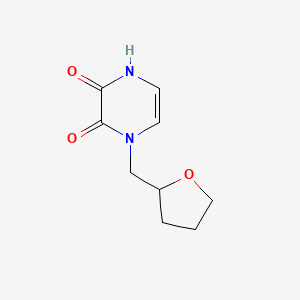

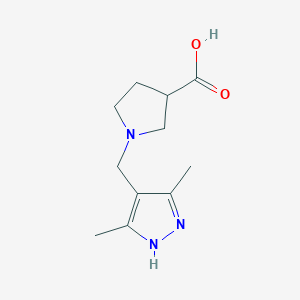

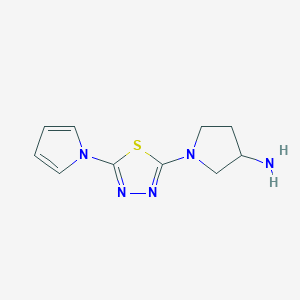

![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)

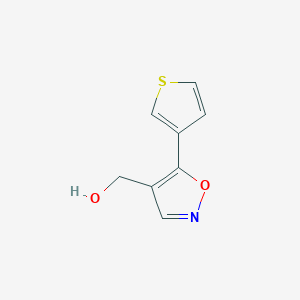

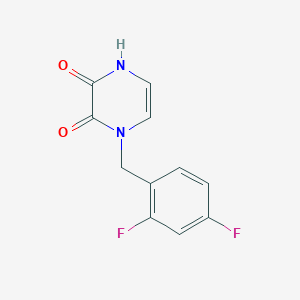

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)

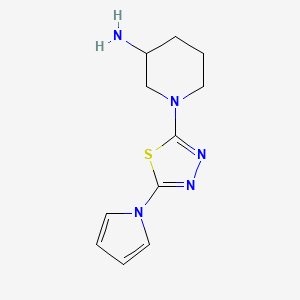

![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)